6alpha-Methyl Hydrocortisone-d4 21-Acetate

描述

BenchChem offers high-quality 6alpha-Methyl Hydrocortisone-d4 21-Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6alpha-Methyl Hydrocortisone-d4 21-Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

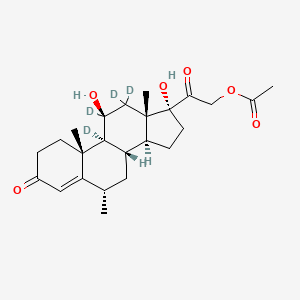

Structure

3D Structure

属性

分子式 |

C24H34O6 |

|---|---|

分子量 |

422.5 g/mol |

IUPAC 名称 |

[2-oxo-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |

InChI |

InChI=1S/C24H34O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h10,13,16-17,19,21,27,29H,5-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1/i11D2,19D,21D |

InChI 键 |

ZWEFPCOQVDIOJD-KWORZLISSA-N |

手性 SMILES |

[2H][C@]12[C@@H](C[C@@H](C3=CC(=O)CC[C@@]31C)C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O |

规范 SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)C)O |

产品来源 |

United States |

Foundational & Exploratory

Chemical structure of 6alpha-Methyl Hydrocortisone-d4 21-Acetate

An In-Depth Technical Guide to the Chemical Structure and Application of 6α-Methyl Hydrocortisone-d4 21-Acetate

Introduction

6α-Methyl Hydrocortisone-d4 21-Acetate is a high-purity, stable isotope-labeled synthetic corticosteroid. As a deuterated analog of a potent anti-inflammatory agent, its primary application is not therapeutic but rather as a critical tool in analytical and bioanalytical chemistry. Specifically, it serves as an internal standard for quantitative analysis by mass spectrometry (MS), a role essential for accuracy and precision in pharmacokinetic studies, clinical diagnostics, and drug development research. This guide provides a detailed examination of its chemical structure, the significance of its isotopic labeling, and its practical application in modern analytical workflows.

Part 1: Core Molecular Structure and Stereochemistry

The molecule is built upon the foundational pregnane steroid nucleus, a 21-carbon framework characteristic of corticosteroids. Its systematic IUPAC name is (6α,11β)-21-(Acetyloxy)-11,17-dihydroxy-6-methylpregn-4-ene-3,20-dione-d4.[1][2] To fully appreciate the compound, we must deconstruct its key structural features:

-

Hydrocortisone Backbone: The core is hydrocortisone (cortisol), which features a double bond between carbons 4 and 5 (Δ4), keto groups at C3 and C20, and hydroxyl groups at C11 (β-configuration) and C17 (α-configuration).

-

6α-Methyl Group: A methyl group is attached to the 6th carbon. The "α" designation indicates that this group projects below the plane of the steroid ring system. This modification is known to enhance glucocorticoid activity in the unlabeled therapeutic counterpart, methylprednisolone.[3]

-

21-Acetate Ester: The hydroxyl group at the C21 position of the hydrocortisone side chain is esterified with acetic acid, forming an acetate group.[4][5] This modification can alter the molecule's solubility and absorption properties.[5]

-

Stereochemistry: The molecule possesses eight defined stereocenters, leading to a highly specific three-dimensional conformation that is critical for its interaction with analytical systems and its co-elution with the non-labeled analyte.[6]

The precise arrangement of these functional groups dictates the molecule's chemical behavior and its utility as an analytical standard.

Part 2: Isotopic Labeling and Physicochemical Properties

The defining feature of this compound for researchers is its isotopic labeling. Four hydrogen atoms have been replaced by deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen.[7] This substitution minimally alters the chemical properties but increases the molecular weight, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer.

Rationale for Deuterium Labeling: The use of stable isotope-labeled (SIL) compounds is considered the gold standard in quantitative mass spectrometry.[8] By adding a known quantity of the deuterated standard to a sample, it acts as an ideal internal reference. Because it is chemically almost identical to the analyte, the SIL standard experiences the same variations during sample preparation, chromatography, and ionization.[8][9] This co-eluting, chemically similar standard allows for the correction of matrix effects, ion suppression or enhancement, and variations in instrument response, thereby dramatically improving the accuracy, precision, and reproducibility of quantitative results.[7]

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₃₀D₄O₆ | [1][2] |

| Molecular Weight | 422.55 g/mol | [1][2] |

| CAS Number (Unlabeled) | 1625-11-2 | [1][6][10][11] |

| Appearance | White to Off-White Solid | [10][11] |

| Melting Point | 208-210 °C | [10][11] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [10][11] |

| Systematic Name | (6α,11β)-21-(Acetyloxy)-11,17-dihydroxy-6-methylpregn-4-ene-3,20-dione-d4 | [1][2] |

Part 3: Application in Quantitative Bioanalysis

The primary role of 6α-Methyl Hydrocortisone-d4 21-Acetate is as an internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) assays.[7] Such assays are fundamental in determining the concentration of drugs and their metabolites in complex biological matrices like plasma, urine, or tissue.

The Workflow Principle: The process involves adding a precise amount of the deuterated IS to every sample, including calibration standards and quality controls, at the very beginning of the sample preparation process. The sample is then extracted, purified, and injected into the LC-MS system. The liquid chromatography step separates the analyte and the IS from other matrix components. Although they are separated from the matrix, the analyte and its deuterated IS have nearly identical retention times and will co-elute.[7] In the mass spectrometer, they are detected as distinct ions due to their mass difference (typically +4 Da for a d4-labeled standard). Quantification is achieved by calculating the ratio of the analyte's MS signal to the IS's MS signal, which is then plotted against the concentration to generate a calibration curve. This ratio-based method ensures that any sample loss or signal fluctuation affects both the analyte and the IS equally, canceling out the error.

Part 4: Experimental Protocol for Structural Verification

Verifying the identity, purity, and concentration of an analytical standard is a prerequisite for its use in validated assays. The following protocol outlines a standard approach for the characterization of 6α-Methyl Hydrocortisone-d4 21-Acetate.

Objective: To confirm the identity and assess the purity of 6α-Methyl Hydrocortisone-d4 21-Acetate using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 1 mg of the standard.

-

Dissolve in a suitable solvent, such as methanol, to create a 1 mg/mL stock solution.

-

Perform serial dilutions to create working solutions at concentrations appropriate for LC-MS/MS analysis (e.g., 1 µg/mL).

-

-

Liquid Chromatography (LC) Conditions:

-

Rationale: The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any potential impurities. A reverse-phase C18 column is standard for steroid analysis.[12] The mobile phase composition is chosen to ensure good retention and elution.[13]

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Rationale: Electrospray ionization (ESI) in positive mode is typically effective for corticosteroids.[12] Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. A precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Analyte (d4): Q1: 423.3 m/z → Q3: [Product Ion m/z] (e.g., fragment corresponding to loss of water and/or acetic acid).

-

Unlabeled Analog (d0): Q1: 419.3 m/z → Q3: [Same product ion as d4].

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and source temperature for maximum signal intensity.

-

-

Data Analysis and Acceptance Criteria:

-

Identity Confirmation: The retention time of the d4-standard should be nearly identical to its unlabeled counterpart, and the observed mass transitions must match the theoretical values.

-

Purity Assessment: Chromatographic purity should be >98% as determined by the peak area percentage at an appropriate UV wavelength (e.g., ~242 nm).[14]

-

Isotopic Purity: The contribution of the unlabeled (d0) signal in the d4-standard should be minimal, ensuring it does not interfere with the quantification of the native analyte.

-

Conclusion

6α-Methyl Hydrocortisone-d4 21-Acetate represents a convergence of synthetic organic chemistry and advanced analytical science. Its meticulously designed structure, featuring a stable isotopic label on a well-characterized corticosteroid framework, provides researchers with an indispensable tool for achieving the highest levels of accuracy in quantitative mass spectrometry. Understanding its core structure, the rationale behind its deuteration, and the proper analytical procedures for its use are fundamental to generating robust, reliable, and defensible data in regulated and research environments.

References

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

6alpha-Methylhydrocortisone | C22H32O5 | CID 102147. PubChem, NIH. [Link]

-

Comparison of the analysis of corticosteroids using different techniques. PubMed. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]

-

HPLC Method for Separating Corticosteroids such as Prednisone, Prednisolone and Methylprednisolone on Primesep B Column. SIELC Technologies. [Link]

-

HPLC Method of Analysis for Dexamethasone and Prednisolone. SIELC Technologies. [Link]

-

6.ALPHA.-METHYLHYDROCORTISONE 21-ACETATE. Global Substance Registration System (GSRS). [Link]

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? AACC. [Link]

-

Hydrocortisone Acetate. NIST WebBook. [Link]

-

Analytical method for the determination of trace levels of steroid hormones and corticosteroids in soil, based on PLE/SPE/LC-MS/MS. PubMed. [Link]

-

HYDROCORTISONE ACETATE. precisionFDA. [Link]

-

Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method. NIH. [Link]

-

Hydrocortisone Acetate | C23H32O6 | CID 5744. PubChem, NIH. [Link]

-

Product Name : 6α-Methyl Hydrocortisone-d4 21-Acetate. Pharmaffiliates. [Link]

-

Hydrocortisone acetate. Wikipedia. [Link]

-

UV-Vis Spectrum of Cortisone 21-Acetate. SIELC Technologies. [Link]

Sources

- 1. 6α-Methyl hydrocortisone-d4 21-acetate, CAS 1625-11-2 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. HPLC Method for Separating Corticosteroids such as Prednisone, Prednisolone and Methylprednisolone on Primesep B Column | SIELC Technologies [sielc.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Hydrocortisone acetate - Wikipedia [en.wikipedia.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. 6α-Methyl Hydrocortisone 21-Acetate | 1625-11-2 [chemicalbook.com]

- 11. 6α-Methyl Hydrocortisone 21-Acetate CAS#: 1625-11-2 [amp.chemicalbook.com]

- 12. Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC Method of Analysis for Dexamethasone and Prednisolone | SIELC Technologies [sielc.com]

- 14. UV-Vis Spectrum of Cortisone 21-Acetate | SIELC Technologies [sielc.com]

Molecular weight and formula of deuterated 6alpha-Methyl Hydrocortisone acetate

Technical Guide: Characterization & Analysis of Deuterated 6 -Methyl Hydrocortisone Acetate

Executive Summary & Compound Distinction

6

Critical Distinction: Researchers often confuse this compound with Methylprednisolone Acetate . The structural difference lies in the A-ring saturation:

-

Methylprednisolone Acetate: Contains a

diene (double bonds at C1-C2 and C4-C5). -

6

-Methyl Hydrocortisone Acetate: Contains a

This guide details the molecular properties, synthesis logic, and mass spectrometry protocols for the deuterated forms, specifically focusing on the commercially relevant

Physicochemical Identity: Parent vs. Deuterated Standards

The following table contrasts the unlabeled parent compound with its two primary deuterated forms. The

Table 1: Molecular Specifications

| Property | Parent Compound | ||

| Systematic Name | 6 | 6 | 6 |

| Molecular Formula | |||

| Molecular Weight | 418.52 g/mol | 421.54 g/mol | 422.55 g/mol |

| Monoisotopic Mass | 418.2355 | 421.2544 | 422.2606 |

| CAS Registry | 1625-11-2 | N/A (Custom Synthesis) | 1625-11-2 (Unlabeled CAS ref) |

| Regulatory ID | EP Impurity G (Methylprednisolone) | Internal Standard | Internal Standard |

| Label Location | N/A | Acetyl methyl group ( | Steroid Ring A/B (typically C1, C2) |

Synthetic Logic & Labeling Strategy

The synthesis of 6

Synthesis of the Parent & Core Labeling ( )

To generate the

Synthesis of the Acetate Label ( )

This is a direct esterification of 6

Reaction:

Visualization: Synthetic Pathway

The following diagram illustrates the conversion logic from Hydrocortisone Acetate to the 6

Caption: Synthesis via Mannich base intermediate. Deuterium (

Analytical Protocol: LC-MS/MS Validation

When using the deuterated standard for quantitation, the mass shift must be sufficient to avoid "cross-talk" (isotopic overlap) with the analyte.

Mass Spectrometry Transitions (MRM)

The acetate group is labile. In Electrospray Ionization (ESI+), the molecular ion

Fragmentation Logic:

-

Precursor:

-

Neutral Loss:

(Acetic Acid, -

Deuterium Effect:

-

-Acetate: The neutral loss includes the label (

-

-Core: The neutral loss is unlabeled (

-

-Acetate: The neutral loss includes the label (

Visualization: MS/MS Fragmentation Pathway

Caption: Fragmentation logic showing why Core-labeled (

Preparation of Stock Solutions

Solubility Warning: 6

-

Solvent: Dissolve primary stock in DMSO or Methanol . Avoid pure acetonitrile for initial dissolution as precipitation may occur upon cooling.

-

Concentration: Prepare at 1.0 mg/mL.

-

Storage:

or lower. The acetate ester is stable in organic solvents but hydrolyzes in aqueous alkaline buffers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102147, 6alpha-Methylhydrocortisone. Retrieved from [Link]

-

European Pharmacopoeia (Ph. Eur.). Methylprednisolone Acetate Monograph: Impurity G.[1] (Access via subscription).[2]

-

NIST Mass Spectrometry Data Center. Hydrocortisone Acetate Gas Phase Spectrum. Retrieved from [Link]

Identification of 6α-Methyl Hydrocortisone Impurities in Drug Synthesis: A Mechanistic and Methodological Approach

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Imperative of Purity in Steroid Synthesis

In the landscape of pharmaceutical development, the synthesis of highly specific and potent molecules like 6α-Methyl Hydrocortisone demands an equally sophisticated understanding of the potential impurities that can arise. 6α-Methyl Hydrocortisone, a known metabolite and a specified impurity in related steroid products such as Methylprednisolone, serves as a critical case study in the rigorous pursuit of pharmaceutical purity.[1][2][3] The presence of unintended chemical entities, even in minute quantities, can profoundly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust analytical strategy is not merely a quality control checkpoint but a foundational element of drug development, ensuring patient safety and regulatory compliance.

This guide eschews a simple recitation of methods. Instead, it offers a holistic framework for the identification, characterization, and control of impurities in the synthesis of 6α-Methyl Hydrocortisone. We will explore the genesis of these impurities from a synthetic chemistry perspective, detail a multi-faceted analytical workflow for their detection and isolation, and delve into the spectroscopic techniques required for definitive structural elucidation. This document is designed for the practicing researcher and drug development professional, providing not just the "how," but the critical "why" behind each methodological choice, grounded in established scientific principles and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[4][5]

Part 1: The Genesis of Impurities – A Synthetic Perspective

Understanding potential impurities begins with a thorough analysis of the synthetic pathway. While multiple routes to 6α-Methyl Hydrocortisone and its analogues exist, a common approach involves multi-step transformations of a steroid core. These transformations, including methylation, hydrogenation, and dehydrogenation, are fertile ground for the formation of process-related impurities.[6]

The primary sources of impurities can be systematically categorized:

-

Starting Materials and Intermediates: Impurities inherent to the initial steroid precursors or unreacted intermediates from incomplete reactions represent a direct path for contamination.

-

Process-Related By-products: These are unintended molecules formed through side reactions. A critical example in this synthesis is the formation of stereoisomers, such as the 6β-methyl epimer, which can be difficult to separate due to its structural similarity to the desired 6α-isomer.

-

Reagents and Solvents: Residual catalysts, reagents, and solvents can persist in the final product.[5][7]

-

Degradation Products: The steroid nucleus is susceptible to degradation under various stress conditions (pH, light, oxidation, heat), leading to the formation of new impurities during manufacturing or storage.[8][9]

Below is a conceptual diagram illustrating the key stages in a hypothetical synthesis and the points at which different classes of impurities may be introduced.

Caption: Conceptual synthesis pathway highlighting stages of impurity formation.

Part 2: The Analytical Blueprint for Impurity Identification

A systematic and logical workflow is essential for the successful identification and characterization of unknown impurities. The process is a funnel, starting with broad detection and moving towards definitive structural confirmation.

Sources

- 1. alentris.org [alentris.org]

- 2. 6α-Methyl Hydrocortisone | 1625-39-4 [amp.chemicalbook.com]

- 3. 6α-Methyl Hydrocortisone | 1625-39-4 [amp.chemicalbook.com]

- 4. database.ich.org [database.ich.org]

- 5. m.youtube.com [m.youtube.com]

- 6. CN104561217A - Synthesis method of 6alpha-methylprednisolone - Google Patents [patents.google.com]

- 7. labcorp.com [labcorp.com]

- 8. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Applications of Stable Isotope Labeled Hydrocortisone Analogs in Research

Executive Summary

Precise quantification and metabolic tracing of hydrocortisone (cortisol) are pivotal in endocrinology, drug development, and clinical diagnostics. While immunoassays have historically dominated this field, they suffer from cross-reactivity and matrix interference. The current gold standard—Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)—relies on stable isotope labeled (SIL) analogs.

This guide details the technical application of SIL hydrocortisone analogs, specifically focusing on the selection of isotopologues (e.g., Deuterium vs. Carbon-13), the mechanistic "d4-to-d3" switch for measuring 11β-HSD activity, and validated protocols for serum profiling.

The Chemistry & Selection of SIL Analogs

The choice of internal standard (IS) is not arbitrary; it dictates the accuracy of the assay and the integrity of metabolic data.

Deuterated (d-Cortisol) vs. Carbon-13 ( C-Cortisol)

Researchers typically choose between deuterium-labeled (e.g., Hydrocortisone-d4) and Carbon-13 labeled (e.g., Hydrocortisone-

| Feature | Hydrocortisone-d4 ( | Hydrocortisone- |

| Mass Shift | +4 Da | +4 Da |

| Cost | Lower | Higher |

| Isotope Effect | Potential chromatographic separation from analyte (deuterium effect).[1] | Negligible; co-elutes perfectly with analyte. |

| Enzymatic Stability | Variable: The C11-deuterium is labile in the presence of 11β-HSD enzymes. | High: Carbon backbone is metabolically stable. |

| Primary Use | Routine Quantification, Metabolic Flux Tracing. | Reference Measurement Procedures (RMP), High-Precision PK. |

Expert Insight: While

Clinical Diagnostics: ID-LC-MS/MS Quantification

The "Reference Method" for serum cortisol is Isotope Dilution LC-MS/MS.[2][3] This method uses a SIL-IS to correct for analyte loss during extraction and ionization suppression (matrix effects) during MS analysis.

Self-Validating Protocol: Serum Cortisol

Principle: The SIL-IS is added before any sample manipulation. If 50% of the sample is lost during extraction, 50% of the IS is also lost, maintaining the critical Analyte:IS ratio.

Workflow Diagram (Graphviz):

Figure 1: Standard Isotope Dilution Workflow. Equilibration is critical to ensure the IS binds to serum proteins (CBG/Albumin) identically to endogenous cortisol.

Step-by-Step Methodology

-

Spiking: Add 20 µL of Hydrocortisone-d4 internal standard (100 ng/mL in methanol) to 200 µL of serum.

-

Equilibration: Vortex and incubate at room temperature for 30 minutes. Why? To allow the IS to integrate into the matrix and interact with Corticosteroid-Binding Globulin (CBG).

-

Extraction (Supported Liquid Extraction - SLE):

-

Dilute sample 1:1 with 0.1% Formic Acid.

-

Load onto SLE+ plate (diatomaceous earth).

-

Elute with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

-

-

Reconstitution: Evaporate solvent and reconstitute in 50:50 Methanol:Water.

-

LC-MS/MS: Inject onto a C18 column.[4] Monitor transitions:

-

Cortisol: m/z 363.2 → 121.1

-

Cortisol-d4: m/z 367.2 → 121.1

-

Advanced Application: Metabolic Flux & 11β-HSD Activity

This is where the specific chemistry of [9,11,12,12-

The "d4 to d3" Switch Mechanism

Cortisol and Cortisone are interconverted by 11β-Hydroxysteroid Dehydrogenase (11β-HSD) isozymes.[5][6][7]

-

11β-HSD2 (Kidney): Converts Cortisol → Cortisone (Dehydrogenase).[5][7]

-

11β-HSD1 (Liver/Adipose): Regenerates Cortisol ← Cortisone (Reductase).[5][7]

The Tracer Logic: When d4-cortisol (labeled at C11) is oxidized by 11β-HSD2 to cortisone, the deuterium at the C11 position is removed. The resulting molecule is d3-cortisone .[5][6] When this d3-cortisone is reduced back to cortisol by 11β-HSD1, it picks up a proton (H) from the cellular pool, not a deuterium. The result is d3-cortisol .[7][8]

By measuring the ratio of d4 (tracer), d3-cortisone (metabolite), and d3-cortisol (regenerated), researchers can quantify the specific recycling rate of intracellular cortisol, distinct from adrenal production (d0).

Metabolic Pathway Diagram (Graphviz):

Figure 2: The d4-Cortisol tracer system.[6][9] The loss of the 11-Deuterium allows differentiation between infused tracer and regenerated cortisol.

Experimental Protocol for Flux Analysis

-

Infusion: Continuous steady-state infusion of d4-cortisol in subjects.[9]

-

Sampling: Collect plasma at steady state (e.g., t=120 min).

-

Analysis: LC-MS/MS targeting three specific mass channels:

-

m/z 367 (d4-Cortisol)

-

m/z 366 (d3-Cortisol)[8]

-

m/z 363 (Endogenous Cortisol)

-

-

Calculation:

Regulatory & Validation Considerations

When using SIL analogs in drug development (e.g., measuring suppression of cortisol by a corticosteroid synthesis inhibitor), adherence to FDA/EMA Bioanalytical Method Validation guidelines is mandatory.

-

IS Interference: You must verify that the SIL-IS does not contain unlabeled (d0) impurities that would artificially inflate the endogenous cortisol measurement. High-purity IS (>99% isotopic enrichment) is required.

-

Cross-Talk: Ensure the mass transition of the IS (367->121) does not have a contribution from high concentrations of endogenous cortisol (M+4 isotopes), although for cortisol (MW 362), the M+4 natural abundance is negligible.

References

-

Siekmann, L., & Breuer, H. (1982). Determination of cortisol in human plasma by isotope dilution-mass spectrometry. Definitive methods in clinical chemistry. Journal of Clinical Chemistry and Clinical Biochemistry. Link

-

Esteban, N. V., et al. (1988).[10] Stable isotope dilution method using thermospray liquid chromatography/mass spectrometry for quantification of daily cortisol production in humans.[10] Biomedical & Environmental Mass Spectrometry. Link

-

Andrew, R., et al. (2002). Distinguishing the activities of 11beta-hydroxysteroid dehydrogenases in vivo using isotopically labeled cortisol.[5][6][7][9][11] The Journal of Clinical Endocrinology & Metabolism. Link

-

Hawley, J. M., et al. (2016). Candidate Reference Measurement Procedure for the Quantification of Total Serum Cortisol with LC-MS/MS. Clinical Chemistry. Link

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. Determination of serum cortisol using isotope dilution-liquid chromatography-mass spectrometry as a candidate reference method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An isotope dilution-liquid chromatography-tandem mass spectrometry-based candidate reference measurement procedure for the quantification of cortisol in human serum and plasma - FAU CRIS [cris.fau.de]

- 4. Determination of M+4 stable isotope labeled cortisone and cortisol in human plasma by microElution solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 11β-Hydroxysteroid Dehydrogenase Activity in the Brain Does Not Contribute to Systemic Interconversion of Cortisol and Cortisone in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 9. Glucocorticoids Turn Over Slowly in Human Adipose Tissue in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stable isotope dilution method using thermospray liquid chromatography/mass spectrometry for quantification of daily cortisol production in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distinguishing the activities of 11beta-hydroxysteroid dehydrogenases in vivo using isotopically labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS method development using 6alpha-Methyl Hydrocortisone-d4 21-Acetate

An Application Note and Protocol for the Bioanalytical Quantification of 6α-Methylhydrocortisone 21-Acetate using a Deuterated Internal Standard by LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6α-Methylhydrocortisone 21-Acetate in a biological matrix, such as human plasma. The cornerstone of this method is the principle of stable isotope dilution using 6α-Methylhydrocortisone-d4 21-Acetate as the internal standard (IS). The use of a deuterated IS is the gold standard in quantitative mass spectrometry, as it perfectly mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variability.[1][2] This application note details the rationale behind each step, from sample preparation and chromatographic separation to mass spectrometric detection and method validation, in accordance with international guidelines.[3][4][5]

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

In bioanalytical chemistry, particularly in regulated environments like drug development, achieving the highest accuracy and precision is paramount.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technology for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[6][7] However, the analytical process is susceptible to variations arising from sample extraction, matrix effects (ion suppression or enhancement), and instrument fluctuations.[8]

To counteract these variables, an internal standard is incorporated into every sample. The ideal IS is a stable isotope-labeled (SIL) version of the analyte—in this case, 6α-Methylhydrocortisone-d4 21-Acetate. A deuterated IS is chemically and physically almost identical to the analyte, ensuring it co-elutes chromatographically and experiences the same extraction recovery and ionization response.[9][10] Because the mass spectrometer can differentiate between the analyte and the IS based on their mass difference, any analytical variability affects both compounds equally.[1] Consequently, the ratio of the analyte's signal to the IS's signal remains constant, leading to highly reliable and reproducible quantification.[1]

This method is designed for researchers, scientists, and drug development professionals requiring a validated protocol for pharmacokinetic (PK) studies, therapeutic drug monitoring, or other applications where precise measurement of 6α-Methylhydrocortisone 21-Acetate is critical.

Analyte and Internal Standard Characteristics

A thorough understanding of the analyte and internal standard is fundamental to method development.

| Parameter | Analyte: 6α-Methylhydrocortisone 21-Acetate | Internal Standard: 6α-Methylhydrocortisone-d4 21-Acetate |

| Molecular Formula | C₂₄H₃₄O₆[11] | C₂₄H₃₀D₄O₆[12] |

| Molecular Weight | 418.52 g/mol [11] | 422.55 g/mol [12] |

| Chemical Structure | Corticosteroid, acetate ester | Deuterated isotopologue of the analyte |

| Expected Polarity | Medium polarity, suitable for reversed-phase chromatography | Identical to analyte |

| Ionization Mode | Positive Electrospray Ionization (ESI+) is expected to be efficient due to the presence of proton-accepting functional groups. | Identical to analyte |

Overall Analytical Workflow

The entire process, from sample receipt to final data reporting, follows a structured and validated sequence. The workflow is designed to ensure sample integrity, minimize variability, and produce reliable quantitative data.

Experimental Protocols

Materials and Reagents

-

Analyte: 6α-Methylhydrocortisone 21-Acetate (Reference Standard, >98% purity)

-

Internal Standard: 6α-Methylhydrocortisone-d4 21-Acetate (Reference Standard, >98% purity, isotopic enrichment ≥98%)

-

Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Water, Ethyl Acetate

-

Reagents: Formic Acid (LC-MS grade)

-

Biological Matrix: Drug-free human plasma (with K₂EDTA as anticoagulant)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and internal standard in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. This concentration is chosen to provide a stable and robust signal that does not saturate the detector.

Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)

This combination method is highly effective for corticosteroids, as it first removes the bulk of proteins and then selectively extracts the medium-polarity analytes from the aqueous environment, resulting in a cleaner sample.[13]

LC-MS/MS Instrumental Conditions

The following conditions are a robust starting point for method development and are based on typical analyses of corticosteroids.[13][14][15]

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Setting | Rationale |

| LC System | High-Performance or Ultra-High-Performance Liquid Chromatography (UPLC) System | UPLC provides better resolution, higher sensitivity, and faster run times. |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size) | C18 is the standard for separating medium-polarity molecules like corticosteroids from endogenous interferences. |

| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source, promoting efficient ionization in ESI+ mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency for steroids. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |

| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |

| Gradient Elution | 0-0.5 min: 30% B; 0.5-3.0 min: 30-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-30% B; 3.6-4.5 min: 30% B | A gradient is necessary to effectively elute the analyte while separating it from early-eluting polar and late-eluting non-polar matrix components. |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Setting | Rationale |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode.[6] |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Corticosteroids readily form [M+H]⁺ ions. |

| Source Temperature | 500°C | Optimized to ensure efficient desolvation of the mobile phase. |

| IonSpray Voltage | 5500 V | Optimized to achieve stable and efficient ionization. |

| Gas 1 (Nebulizer) | 50 psi | Facilitates the formation of a fine spray for efficient ionization. |

| Gas 2 (Heater) | 60 psi | Aids in desolvation of the aerosolized droplets. |

| Curtain Gas | 35 psi | Prevents neutral molecules from entering the mass analyzer, reducing noise. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

Table 3: Proposed MRM Transitions

Note: These transitions are predictive and must be optimized empirically by infusing the pure analyte and internal standard into the mass spectrometer.

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Transition Type |

| 6α-Methylhydrocortisone 21-Acetate | 419.5 | 359.4 (Loss of Acetic Acid) | Quantifier |

| 419.5 | 121.1 (Steroid backbone fragment) | Qualifier | |

| 6α-Methylhydrocortisone-d4 21-Acetate | 423.5 | 363.4 (Loss of Acetic Acid) | Quantifier |

| 423.5 | 121.1 (Steroid backbone fragment) | Qualifier |

Bioanalytical Method Validation

The developed method must be validated to ensure it is fit for purpose. The validation protocol should adhere to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5][16]

Table 4: Method Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Experiment | Acceptance Criteria |

| Selectivity | To ensure the method can differentiate the analyte from endogenous matrix components and other interferences. | Analyze at least 6 blank matrix samples from different sources. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte. |

| Calibration Curve | To establish the relationship between instrument response and analyte concentration. | Analyze a blank, a zero standard (matrix + IS), and at least 6 non-zero calibration standards over the expected concentration range. | R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Analyze QC samples at 4 levels (LLOQ, Low, Mid, High) in replicate (n=6) on 3 separate days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |

| Matrix Effect | To assess the impact of matrix components on analyte ionization. | Compare the analyte/IS peak area ratio in post-extraction spiked samples to that of a neat solution at Low and High QC levels. | The CV of the matrix factor should be ≤15%. |

| Recovery | To evaluate the efficiency of the extraction process. | Compare the analyte peak area in pre-extraction spiked samples to that of post-extraction spiked samples at Low, Mid, and High QC levels. | Recovery should be consistent and reproducible. |

| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Analyze QC samples after exposure to various conditions (bench-top, freeze-thaw cycles, long-term storage). | Mean concentration of stability samples must be within ±15% of nominal values of freshly prepared samples. |

Conclusion

This application note outlines a comprehensive and robust strategy for the development and validation of an LC-MS/MS method for the quantification of 6α-Methylhydrocortisone 21-Acetate in plasma. The foundational principle of this method is the use of a stable isotope-labeled internal standard, 6α-Methylhydrocortisone-d4 21-Acetate, which is essential for mitigating analytical variability and ensuring the highest degree of data integrity.[1][10] The detailed protocols for sample preparation, chromatography, and mass spectrometry provide a solid foundation for implementation in a regulated bioanalytical laboratory. Adherence to the validation criteria set forth by regulatory agencies like the FDA and EMA will ensure that the method is fit-for-purpose and generates reliable data for critical decision-making in drug development and clinical research.[3][5]

References

-

Introduction to deuterated internal standards in mass spectrometry - Benchchem.

-

Goyal, R., Singh, V., & Shrivastav, P. (2014). Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. Journal of Pharmaceutical Analysis, 4(5), 297-308.

-

Owen, L. J., & Keevil, B. G. (2016). LC-MS/MS analysis of steroids in the clinical laboratory. Clinical Biochemistry, 49(13-14), 989-997.

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.

-

CleveBio. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ResearchGate.

-

U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

-

USFDA guidelines for bioanalytical method validation. (2014). SlideShare.

-

ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis.

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation.

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum.

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.

-

European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation.

-

Ciavardelli, D., et al. (2022). Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis. Metabolites, 13(1), 37.

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.

-

U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers - Guidance for Industry.

-

Ciavardelli, D., et al. (2022). Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC-MS/MS Analysis. PubMed.

-

Bioanalytical method validation emea. (2014). SlideShare.

-

O'Reilly, M. W., et al. (2017). Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease. Endocrine Connections, 6(5), 298-309.

-

High-Throughput Quantitative Analysis of Corticosteroids in Biological Matrices Using Deuterated Internal Stan - Benchchem. (n.d.).

-

Tölgyesi, Á. (n.d.). Determination of Corticosteroids in Different Matrices using Liquid Chromatography-Tandem Mass Spectrometry.

-

Li, W., et al. (2015). Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum. ResearchGate.

-

Li, W., et al. (2015). Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum. PubMed.

-

Steroid determination—Sample preparation. (n.d.). ResearchGate.

-

Santa Cruz Biotechnology. (n.d.). 6α-Methyl hydrocortisone-d4 21-acetate.

-

Pharmaffiliates. (n.d.). 6α-Methyl Hydrocortisone-d4 21-Acetate.

-

Low Level Bioanalytical Quantitation Method for Analysis of Fludrocortisone Acetate in Human Plasma Using SCIEX Triple Quad™ 6. (n.d.). SCIEX.

-

Global Substance Registration System. (n.d.). 6.ALPHA.-METHYLHYDROCORTISONE 21-ACETATE.

-

Raggi, M. A., et al. (2014). Multi-matrix assay of cortisol, cortisone and corticosterone using a combined MEPS-HPLC procedure. PubMed.

-

Nii, Y. R., et al. (2005). Determination of corticosteroids in tissue samples by liquid chromatography-tandem mass spectrometry. PubMed.

-

Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (2022). ScienceDirect.

-

National Center for Biotechnology Information. (n.d.). 6alpha-Methylhydrocortisone. PubChem Compound Database.

-

Sahertian, R., et al. (n.d.). A multi-steroid LC-MS/MS assay for the diagnosis of primary aldosteronism.

-

Enabling harmonization of steroid hormone LC-MS/MS methods using of MassTrak Steroid Serum Sets. (2024). YouTube.

-

Taylor, D. R., et al. (n.d.). An LC-MS/MS method for the panelling of 13 steroids in serum. Synnovis.

-

Sigma-Aldrich. (n.d.). Hydrocortisone Acetate.

-

Leporati, A., et al. (2014). LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids. Chromatographia, 77(17-18), 1145-1153.

-

Higashi, T., et al. (2018). Sensitive and simultaneous quantitation of 6β-hydroxycortisol and cortisol in human plasma by LC-MS/MS coupled with stable isotope dilution method. Journal of Mass Spectrometry, 53(8), 665-674.

-

Aldabal, L., et al. (2024). LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders. Metabolites, 14(5), 268.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. labs.iqvia.com [labs.iqvia.com]

- 5. fda.gov [fda.gov]

- 6. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS/MS analysis of steroids in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. texilajournal.com [texilajournal.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. 6α-Methyl hydrocortisone-d4 21-acetate, CAS 1625-11-2 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. synnovis.co.uk [synnovis.co.uk]

- 14. mdpi.com [mdpi.com]

- 15. ec.bioscientifica.com [ec.bioscientifica.com]

- 16. ema.europa.eu [ema.europa.eu]

Protocol for using 6alpha-Methyl Hydrocortisone-d4 21-Acetate as an internal standard

Application Note: Protocol for Using 6 -Methyl Hydrocortisone-d4 21-Acetate as an Internal Standard in Impurity Profiling and Bioanalysis

Executive Summary

This application note details the protocol for utilizing 6

Primary Application: Quantitative analysis of trace impurities in corticosteroid drug substances and formulations (CMC/Quality Control). Secondary Application: Pharmacokinetic (PK) analysis of specific corticosteroid metabolic pathways involving A-ring reduction.[1]

Key Advantage: As a structural analog with deuterium labeling, this IS compensates for matrix effects, extraction efficiency variances, and ionization suppression in LC-MS/MS workflows, specifically differentiating the saturated A-ring analog from the parent drug (Methylprednisolone).[1]

Chemical Profile & Handling

| Property | Specification |

| Compound Name | 6 |

| Systematic Name | (6$\alpha |

| Molecular Formula | |

| Molecular Weight | ~422.55 g/mol (varies by isotopic enrichment) |

| Parent Analyte | 6 |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO, Chloroform.[1] |

| Stability | Hygroscopic & Ester-Labile. The 21-acetate group is susceptible to hydrolysis in basic conditions or presence of plasma esterases.[1] |

Storage & Reconstitution

-

Storage: Store neat powder at -20°C under inert atmosphere (Argon/Nitrogen).

-

Stock Solution: Prepare primary stock at 1 mg/mL in pure Acetonitrile (ACN) or DMSO . Avoid Methanol for long-term storage if transesterification is a concern, though it is generally acceptable for short-term working solutions.[1]

-

Working Solution: Dilute to 100–500 ng/mL in 50:50 ACN:Water immediately prior to use.[1]

Pre-Analytical Considerations

The "Acetate" Challenge

The 21-acetate ester is a prodrug moiety.[1][3][4] In biological matrices (plasma/serum), esterases rapidly hydrolyze the acetate to the free alcohol (6

-

For Formulation Analysis (CMC): The acetate is stable.[1][5] Use this protocol to quantify the intact impurity.

-

For Bioanalysis (Plasma): If quantifying the intact ester, you must inhibit esterases immediately upon blood collection (e.g., using chilled tubes containing NaF/KOx and immediate acidification).[1] If quantifying the metabolite, this IS may be hydrolyzed; however, it is recommended to use the hydrolyzed form (6

-Methyl Hydrocortisone-d4) as the IS for plasma assays to match the analyte's behavior.[1]

This protocol focuses on the CMC/Formulation application (Quantification of Impurity G).

Experimental Protocol: Impurity Profiling (LC-MS/MS)

Reagents and Materials

-

Analyte Standard: 6

-Methyl Hydrocortisone 21-Acetate (Reference Standard).[1] -

Internal Standard: 6

-Methyl Hydrocortisone-d4 21-Acetate.[1] -

Matrix: Methylprednisolone Acetate injectable suspension or cream (placebo for blanks).[1]

-

Solvents: LC-MS grade Acetonitrile, Formic Acid, Ammonium Formate, Water.[1]

Sample Preparation (Liquid-Liquid Extraction)

This method isolates the steroid acetate while removing formulation excipients (PEG, oils).[1]

-

Stock Preparation:

-

Prepare Calibration Standards (CS) of the target impurity (range: 1.0 – 1000 ng/mL) in ACN.

-

Spike IS (d4-Acetate) into all CS and samples at a fixed concentration (e.g., 50 ng/mL).[1]

-

-

Extraction:

-

Aliquot 100

L of Sample/Standard into a glass tube. -

Add 500

L MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1] -

Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 minutes.

-

-

Reconstitution:

-

Transfer the supernatant to a clean tube.

-

Evaporate to dryness under Nitrogen at 35°C.[1]

-

Reconstitute in 100

L of Mobile Phase (50:50 0.1% Formic Acid in Water : ACN).

-

LC-MS/MS Parameters[1][7]

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 1.7

m C18, 2.1 x 50 mm) or Phenyl-Hexyl (for enhanced selectivity between isomers).[1] -

Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[1]

-

Gradient:

Mass Spectrometry (ESI+):

-

Source: Electrospray Ionization (Positive Mode).[1]

-

Transitions:

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Note |

| Target (Unlabeled) | 419.2 [M+H]+ | 359.2 | 25 | Loss of Acetate (-60) |

| Target (Unlabeled) | 419.2 [M+H]+ | 161.1 | 35 | Quantifier |

| IS (d4-Labeled) | 423.2 [M+H]+ | 363.2 | 25 | Loss of Acetate (-60) |

| IS (d4-Labeled) | 423.2 [M+H]+ | 165.1 | 35 | Quantifier |

Note: The "Loss of Acetate" transition is abundant but less specific. The lower mass fragment is often more specific for structural confirmation.

Workflow Visualization

The following diagram illustrates the critical decision pathways and extraction logic for using this internal standard.

Caption: Workflow decision tree highlighting the critical handling difference between formulation analysis and bioanalysis due to ester stability.

Validation & Troubleshooting

Critical Separation: The "Double Bond" Issue

The target analyte (6

-

Mass Difference: ~2 Da (418 vs 416).[1]

-

Isotopic Overlap: The M+2 isotope of the parent drug can interfere with the analyte signal.

-

Solution: You must achieve chromatographic separation.[1] The saturated analog (Impurity) typically elutes later than the diene (Parent) on standard C18 columns due to slightly higher hydrophobicity.[1]

Cross-Signal Interference (Crosstalk)[1]

-

IS to Analyte: Inject a blank sample containing only the IS. Ensure no signal is detected in the Analyte channel. If signal exists, the IS contains unlabeled impurities.[1]

-

Analyte to IS: Inject a high-concentration standard (Upper Limit of Quantification) without IS. Ensure no signal in the IS channel. If signal exists, the d4 label is insufficient or fragmentation is non-specific.[1]

Recovery Calculation

1References

-

European Directorate for the Quality of Medicines (EDQM). Methylprednisolone Acetate Monograph 01/2008:1675.[1] European Pharmacopoeia.[1] [1]

-

U.S. Pharmacopeial Convention. Methylprednisolone Acetate USP Monograph.[1] USP-NF.[1] [1]

-

Hansen, S. H., et al. (1990).[1] "Stability of prednisolone and prednisolone acetate in various vehicles used in semi-solid topical preparations." Journal of Clinical Pharmacy and Therapeutics.

-

Santa Cruz Biotechnology.6

-Methyl Hydrocortisone-d4 21-Acetate Product Data Sheet.[1] -

Temerdashev, A., et al. (2025).[1][7] "Liquid chromatography coupled to mass spectrometry for steroid hormones analysis: issues and solutions." Journal of Chromatography Open.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Cortisone acetate - Wikipedia [en.wikipedia.org]

- 4. Cortisone 21-acetate = 99 50-04-4 [sigmaaldrich.com]

- 5. Stability of prednisolone and prednisolone acetate in various vehicles used in semi-solid topical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia [slack.protocols.io:8443]

- 7. researchgate.net [researchgate.net]

HPLC separation conditions for 6alpha-Methyl Hydrocortisone-d4 21-Acetate

Application Note: High-Fidelity HPLC Separation of 6 -Methyl Hydrocortisone-d4 21-Acetate

Executive Summary

This protocol details the chromatographic isolation and purity assessment of 6

The Analytical Challenge:

-

Structural Similarity: Differentiating the 6

-methyl isomer from the 6 -

Ester Stability: The 21-acetate group is labile; on-column hydrolysis can lead to peak tailing and "ghost" peaks of the de-esterified parent.

-

Isotopic Purity: Ensuring the deuterium label (

) does not scramble during ionization or harsh mobile phase conditions.

This guide provides a self-validating LC-MS/MS workflow and a high-resolution HPLC purity method using Phenyl-Hexyl stationary phase chemistry, which offers superior steroid selectivity compared to traditional C18.

Chemical Context & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the molecule is the first step to successful separation.

| Property | Data | Chromatographic Implication |

| Compound Name | 6 | Target Analyte |

| Core Structure | Pregn-4-ene-3,20-dione core (Saturated C1-C2) | Critical: Unlike Methylprednisolone, this molecule lacks the C1=C2 double bond. It is more hydrophobic. |

| LogP (Predicted) | ~3.5 - 4.0 | High retentivity on C18; requires high % organic solvent for elution. |

| pKa | ~12.5 (hydroxyls) | Neutral in standard HPLC pH ranges (3.0–7.0). |

| Lability | 21-Ester linkage | Risk: Hydrolyzes to 6 |

Method Development Strategy

Column Selection: The "Steroid Selectivity" Rule

While C18 columns are standard, they often fail to resolve the 6

-

Recommendation: Phenyl-Hexyl or Biphenyl phases.

-

Mechanism: The

-

Mobile Phase Engineering

-

Solvent B (Organic): Methanol is preferred over Acetonitrile for steroid isomers. Methanol's protic nature interacts differently with the steroid hydroxyls, often amplifying resolution between closely related structures.

-

Buffer: Ammonium Formate (10 mM, pH 3.5) .

-

Why? The acidic pH stabilizes the 21-acetate ester. Ammonium ions facilitate

adduct formation in MS if protonation is difficult, though

-

Experimental Protocols

Protocol A: High-Resolution Purity Analysis (HPLC-UV)

Use this method to verify the radiochemical or chemical purity of the standard before use.

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

Chromatographic Conditions:

-

Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

-

Temperature: 40°C (Controlled temperature is vital for isomer reproducibility).

-

Detection: UV @ 254 nm (enone system) and 210 nm (impurities).

-

Injection Volume: 10 µL.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 45 | Initial Hold |

| 2.0 | 45 | Isocratic equilibration |

| 15.0 | 75 | Linear Gradient (Elution of Analyte) |

| 18.0 | 95 | Wash Step |

| 20.0 | 95 | Hold |

| 20.1 | 45 | Re-equilibration |

| 25.0 | 45 | End of Run |

Expected Results:

-

6

-Methyl Hydrocortisone-d4 21-Acetate: Elutes ~12-14 min. -

Impurity (De-esterified): Elutes earlier (~8-9 min).

-

Impurity (6

-isomer): Typically elutes before the 6

Protocol B: LC-MS/MS Sample Preparation (Self-Validating)

Use this workflow to prepare the standard for spiking into biological matrices.

Step-by-Step Methodology:

-

Stock Preparation (1 mg/mL):

-

Weigh 1.0 mg of 6

-Methyl Hydrocortisone-d4 21-Acetate. -

Dissolve in 1.0 mL DMSO or Methanol . Note: DMSO is preferred for long-term stability as it prevents transesterification.

-

Store at -20°C.

-

-

Working Solution (1 µg/mL):

-

Dilute Stock 1:1000 into Water:Methanol (50:50) .

-

Critical Control: Do not use pure water as the diluent; the compound may precipitate or adsorb to glass/plastic surfaces.

-

-

System Suitability Test (SST):

-

Inject the Working Solution immediately after preparation.

-

Acceptance Criteria:

-

Peak asymmetry factor: 0.9 – 1.2.

-

De-esterified metabolite peak area: < 2% of total area.

-

-

Visualization: Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing this compound, ensuring integrity from stock preparation to data acquisition.

Caption: Analytical workflow ensuring isomer specificity and ester stability before MS quantification.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | 6 | Switch to Phenyl-Hexyl column; lower column temperature to 30°C. |

| Ghost Peak (Early) | Hydrolysis of 21-Acetate | Check mobile phase pH (must be < 4.5). Ensure autosampler is cooled to 4°C. |

| Low Sensitivity (MS) | Ion Suppression | Switch buffer from Formate to Acetate (if using negative mode) or verify ESI source temp (steroids need >350°C). |

| Retention Shift | Column Dewetting | If using 100% aqueous start, ensure column is "AQ" compatible. Use 5% MeOH minimum starting gradient. |

References

-

United States Pharmacopeia (USP). Methylprednisolone Acetate: Chromatographic Purity and Assay. USP-NF.

-

Thermo Fisher Scientific. Separation of Corticosteroid Isomers using Biphenyl Stationary Phases. Application Note AN20585.

-

Journal of Chromatography B. Simultaneous determination of urinary cortisol, cortisone, 6β-hydroxycortisol and 6β-hydroxycortisone by HPLC. (2015).[4]

-

Santa Cruz Biotechnology. 6α-Methyl hydrocortisone-d4 21-acetate Product Data Sheet.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 3. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of cortisol, cortisone, 6β-hydroxycortisol and 6β-hydroxycortisone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Recovery Solid-Phase Extraction (SPE) Methods for Corticosteroid Acetates from Biological Matrices

Introduction: The Analytical Challenge of Corticosteroid Acetates

Corticosteroid acetates, synthetic esterified derivatives of endogenous steroid hormones, are widely used as potent anti-inflammatory and immunosuppressive agents. Their accurate quantification in complex biological matrices such as plasma, serum, and urine is critical for pharmacokinetic studies, clinical diagnostics, and regulatory compliance. However, the inherent complexity of these matrices, which contain a multitude of endogenous lipids, proteins, and other potential interferences, presents a significant analytical challenge.[1][2]

Effective sample preparation is paramount to remove these interferences, concentrate the target analytes, and ensure the robustness and longevity of analytical instrumentation, particularly for sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] While traditional liquid-liquid extraction (LLE) has been used, it often suffers from being time-consuming, requiring large volumes of organic solvents, and yielding less clean extracts.[5][6] Solid-Phase Extraction (SPE) has emerged as a superior technique, offering cleaner extracts, higher analyte concentration, and reduced solvent consumption.[1][7]

This application note provides a detailed guide to the principles, development, and execution of robust SPE protocols for corticosteroid acetates, focusing on reversed-phase and hydrophilic-lipophilic balanced chemistries. It is designed for researchers and drug development professionals seeking to develop reliable, high-recovery methods for steroid analysis.

Guiding Principles: Selecting the Right SPE Mechanism

SPE separates compounds based on their partitioning between a solid stationary phase (the sorbent) and a liquid mobile phase.[7] The choice of sorbent is dictated by the physicochemical properties of the corticosteroid acetates and the nature of the sample matrix. Corticosteroid acetates are moderately polar molecules, with a largely non-polar steroid backbone and more polar functional groups, including the acetate ester. This dual nature allows for several effective retention mechanisms.

Reversed-Phase (RP) SPE

This is the most common mechanism for steroid analysis.[8]

-

Mechanism: Retention is based on non-polar, hydrophobic interactions between the carbon-hydrogen bonds of the analyte's steroid backbone and the non-polar functional groups (e.g., C18, octadecylsilane) bonded to the silica sorbent.[9]

-

Application: Ideal for extracting moderately polar to non-polar compounds from polar, aqueous matrices like plasma and urine.[8]

-

Process: The sorbent is first conditioned with a water-miscible organic solvent (e.g., methanol) and equilibrated with an aqueous solution. The aqueous sample is loaded, and the retained corticosteroid acetates are then eluted with a non-polar organic solvent.[10]

Hydrophilic-Lipophilic Balanced (HLB) SPE

HLB sorbents represent a versatile and powerful evolution of reversed-phase technology.

-

Mechanism: These sorbents are based on a copolymer, typically of hydrophilic N-vinylpyrrolidone and lipophilic divinylbenzene.[11] This unique structure allows for dual retention mechanisms: hydrophobic interactions with the divinylbenzene moiety and polar interactions (hydrogen bonding) with the N-vinylpyrrolidone moiety.[11][12]

-

Application: HLB's key advantage is its ability to retain a very broad range of analytes, from polar to non-polar, making it an excellent general-purpose sorbent for complex analyte suites and matrices.[12][13] Polymeric HLB sorbents are also stable over a wide pH range (1-14) and are not prone to drying out after conditioning, which can plague silica-based sorbents.[12][14]

Mixed-Mode SPE

This advanced technique combines two retention mechanisms, typically reversed-phase and ion-exchange, into a single sorbent.

-

Mechanism: A mixed-mode strong anion exchange (MAX) sorbent, for example, has both reversed-phase character and positively charged quaternary ammonium groups.[15] This allows for the retention of neutral compounds via hydrophobic interactions and acidic compounds via ionic interactions.

-

Application: This dual mechanism enables highly selective extractions. By manipulating pH, specific classes of interferences can be strongly retained while the target analytes are selectively eluted. For instance, at an alkaline pH, weakly acidic matrix components can be retained by the anion exchanger, allowing for their removal with a neutral organic wash that elutes the neutral corticosteroids.[15][16]

Experimental Workflow and Logic

A successful SPE protocol is a systematic, multi-step process. The causality behind each step is critical for achieving high recovery and reproducibility.

Step-by-Step Rationale:

-

Sample Pre-treatment: For serum or plasma, protein precipitation is a mandatory first step to prevent clogging of the SPE cartridge.[1][3] This is typically done by adding a miscible organic solvent like methanol or a salt solution (e.g., zinc sulfate).[1][17] If conjugated steroids (glucuronides and sulfates) are of interest, enzymatic hydrolysis is required to cleave the conjugates and extract the parent steroid.[1][18]

-

Sorbent Conditioning: This step uses an organic solvent (e.g., methanol) to wet the bonded functional groups of the sorbent and activate it for interaction.[10] It displaces air from the packed bed and solvates the stationary phase.

-

Equilibration: The sorbent is rinsed with a solution similar in composition to the sample matrix (e.g., water or a buffer) to prepare the phase for optimal analyte retention upon loading.[10] This step is crucial for silica-based sorbents to ensure reproducible interactions.

-

Sample Loading: The pre-treated sample is passed through the cartridge at a slow, controlled flow rate (e.g., 1 mL/min) to ensure sufficient interaction time between the analytes and the sorbent.[1]

-

Washing: This is a critical step for selectivity. A weak solvent (e.g., 5-30% methanol in water for RP-SPE) is passed through the cartridge to remove weakly bound matrix interferences without prematurely eluting the target corticosteroid acetates.[1][10][19]

-

Elution: A strong solvent is used to disrupt the binding interaction between the analyte and the sorbent, releasing the analyte for collection.[19] For reversed-phase SPE, this is typically a high-percentage organic solvent like acetonitrile or methanol.[1]

Detailed Application Protocols

The following protocols provide robust starting points for method development. Optimization may be required for specific analytes or matrices.

Protocol 1: Extraction from Human Plasma using Polymeric HLB Cartridges

This protocol is designed for broad applicability and high recovery of various corticosteroid acetates from plasma, a common and complex biological matrix.

Materials:

-

SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB), e.g., 30 mg, 1 mL.[14]

-

Human Plasma

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Internal Standards (e.g., deuterated analogs like Cortisol-d4).[3]

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

Methodology:

-

Sample Pre-treatment (Protein Precipitation):

-

To 200 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard solution.

-

Add 400 µL of methanol to precipitate proteins.[1]

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube and dilute with 800 µL of water to reduce the organic solvent strength before loading.

-

-

SPE Cartridge Conditioning & Equilibration:

-

Sample Loading:

-

Load the diluted supernatant from the pre-treatment step onto the conditioned SPE cartridge at a consistent flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences like salts and other highly polar matrix components.[1]

-

-

Elution:

-

Elute the corticosteroid acetates with 1 mL of acetonitrile into a clean collection tube.[1]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of a suitable mobile phase for your analytical method (e.g., 50% methanol in water) for LC-MS/MS analysis.[1]

-

Protocol 2: Extraction from Urine using Reversed-Phase C18 Cartridges

This protocol utilizes a traditional silica-based C18 sorbent, which is effective for extracting corticosteroid acetates from cleaner matrices like urine.

Materials:

-

SPE Cartridges: C18, e.g., 100 mg, 1 mL.[1]

-

Urine Sample

-

Methanol (LC-MS Grade)

-

Water (LC-MS Grade)

-

Internal Standards

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

Methodology:

-

Sample Pre-treatment:

-

Centrifuge the urine sample at 3,000 x g for 10 minutes to pellet any precipitate.

-

To 1 mL of the urine supernatant, add the internal standard solution.

-

(Optional: If analyzing for conjugated steroids, adjust pH and perform enzymatic hydrolysis at this stage as per enzyme manufacturer's protocol).[18]

-

-

SPE Cartridge Conditioning & Equilibration:

-

Condition the C18 cartridge by passing 1 mL of methanol.

-

Equilibrate the cartridge by passing 1 mL of water. Crucially, do not allow the silica-based sorbent bed to go dry after this step , as this can lead to poor recovery.[1]

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the cartridge at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Elution:

-

Elute the corticosteroids with 1 mL of methanol or acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

-

Performance Characteristics

Properly optimized SPE methods can achieve excellent performance for corticosteroid acetate analysis. The following table summarizes typical results reported in the literature.

| Parameter | HLB Sorbent | C18 Sorbent | Mixed-Mode Sorbent |

| Analyte Recovery | > 82%[14] | > 83%[20] | 81-99%[18] |

| Reproducibility (RSD/CV%) | < 7%[14] | < 6.5%[20] | 7-19%[18] |

| Matrix Effect Reduction | Significant | Good | Excellent[15] |

| Key Advantage | Versatility, robust to drying[11][14] | Cost-effective, well-established | Highest selectivity for complex matrices[15][16] |

Conclusion

Solid-phase extraction is an indispensable tool for the reliable quantification of corticosteroid acetates in challenging biological matrices. The choice of sorbent—whether a versatile polymeric HLB, a traditional C18, or a highly selective mixed-mode phase—should be guided by the specific requirements of the assay, including the complexity of the matrix and the range of analytes. By understanding the chemical principles behind each step of the SPE process, from pre-treatment to elution, researchers can develop and validate robust, high-recovery methods. The protocols provided herein serve as a comprehensive starting point for achieving the clean extracts and low detection limits necessary for modern bioanalytical research.[4]

References

- Utilizing Mixed-Mode µElution SPE for LC-MS/MS Analysis of Steroid Hormones in Clinical Research - The Healthcare Report.

- Simple liquid chromatography method for the rapid simultaneous determination of prednisolone and cortisol in plasma and urine using hydrophilic lipophilic balanced solid phase extraction cartridges. Journal of Chromatography B.

- Solid-Phase Extraction of Steroid Metabolites for Clinical and Research Applications. Benchchem.

- Selective sample preparation procedures by using mixed-mode solid phase.

- Biomedical Evaluation of Cortisol, Cortisone, and Corticosterone along with Testosterone and Epitestosterone Applying Micellar Electrokinetic Chromatography. PMC.

- Analysis of Plasma 17-Hydroxyprogesterone, Androstenedione and Cortisol Using a Novel Solid-Phase Extraction (SPE) Sorbent, Oasis. Waters.

- Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. National Institutes of Health (NIH).

- Application Note: High-Throughput Quantitative Analysis of Corticosteroids in Biological Matrices Using Deuterated Internal Stan. Benchchem.

- Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry. PubMed.

- General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. ResearchGate.

- A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC.

- The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Element Lab Solutions.

- Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PMC.

- Bond Elut HLB | SPE Sorbent. Agilent.

- Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. Thermo Fisher Scientific.

- Analytical methods for the determination of selected steroid sex hormones and corticosteriods in wastewater. ResearchGate.

- Overview of SPE Technology/Method Development & New Trends in Sample Preparation. Sigma-Aldrich.

- Optimization of Analytical Conditions to Determine Steroids and Pharmaceuticals Drugs in Water Samples Using Solid Phase-Extraction and HPLC. ResearchGate.

- When should I choose a mixed-mode SPE? Biotage.

- SPE Method Development. Thermo Fisher Scientific - US.

- Optimization of Solid Phase Extraction Clean Up and Validation of Quantitative Determination of Corticosteroids in Urine by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate.

- Fabric Phase Sorptive Extraction of Selected Steroid Hormone Residues in Commercial Raw Milk Followed by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI.

- Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?. Hawach Scientific.

- Solid-Phase Extraction (SPE). Veeprho Pharmaceuticals.

- Technical Support Center: Refinement of Steroid Extraction Methods to Minimize Degradation. Benchchem.

- Selective separation and determination of glucocorticoids in cosmetics using dual-template magnetic molecularly imprinted polymers and HPLC. OUCI.

- SPE Phase and Solvent Selection. Thermo Fisher Scientific - US.

- Steroid Solid Extraction Protocol. Arbor Assays.

- Solid phase extraction – Knowledge and References. Taylor & Francis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SPE Phase and Solvent Selection | Thermo Fisher Scientific - US [thermofisher.com]

- 9. specartridge.com [specartridge.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. elementlabsolutions.com [elementlabsolutions.com]

- 12. agilent.com [agilent.com]

- 13. Biomedical Evaluation of Cortisol, Cortisone, and Corticosterone along with Testosterone and Epitestosterone Applying Micellar Electrokinetic Chromatography - PMC [pmc.ncbi.nlm.nih.gov]